![molecular formula C18H34O3 B8066811 8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid](/img/structure/B8066811.png)
8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid
Overview
Description
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid is a chemical compound with the molecular formula C18H34O3. This compound is characterized by its unique structure, which includes an oxirane (epoxide) ring at the 9,10 position of an 18-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid typically involves the epoxidation of stearic acid. One common method is the reaction of stearic acid with hydrogen peroxide in the presence of a catalyst such as tungsten-based catalysts or peroxo acids. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the epoxide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of efficient catalysts and optimized reaction conditions helps in minimizing by-products and improving the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The epoxide ring can be oxidized to form diols or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The epoxide ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Diols: Oxidation of the epoxide ring can yield diols, which are important intermediates in organic synthesis.
Alcohols: Reduction of the epoxide ring can produce alcohols, which have various industrial applications.
Substituted Derivatives: Nucleophilic substitution reactions can lead to the formation of substituted derivatives, which can be used in pharmaceuticals and other industries.
Scientific Research Applications
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including its role in cell signaling and membrane dynamics.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry: The compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mechanism of Action
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid is similar to other epoxide fatty acids, such as 9,10-epoxy-12-hydroxystearic acid and 9,10-epoxy-11-hydroxystearic acid. its unique structure and stereochemistry make it distinct in terms of reactivity and biological activity. The presence of the octyl group at the 3-position of the oxirane ring enhances its lipophilicity and potential for biological interactions.
Comparison with Similar Compounds
9,10-Epoxy-12-hydroxystearic acid
9,10-Epoxy-11-hydroxystearic acid
9,10-Epoxyoctadecanoic acid
9,10-Epoxystearic acid
Properties
IUPAC Name |
8-[(2R,3R)-3-octyloxiran-2-yl]octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZYCNQZDBZBQ-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)
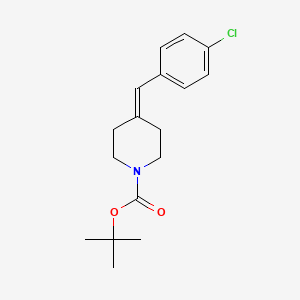
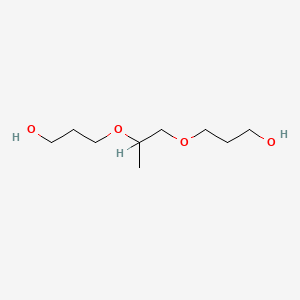
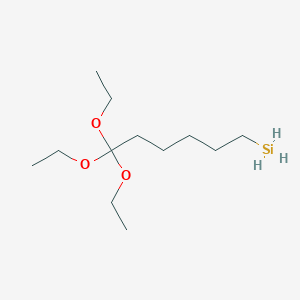
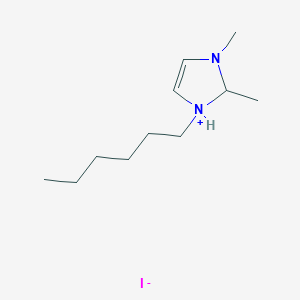
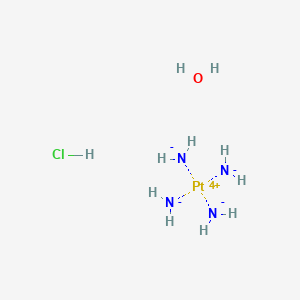
![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester](/img/structure/B8066778.png)



![2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8066799.png)
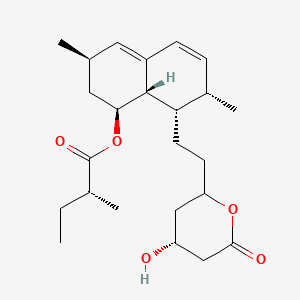
![(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B8066815.png)
![3-amino-6-chloro-5-[ethyl(propan-2-yl)amino]-N-(hydrazinylmethylidene)pyrazine-2-carboxamide](/img/structure/B8066826.png)
